2,6-Diaminophenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Diaminophenol hydrochloride is a chemical compound with the CAS Number: 1808091-49-7 . It has a molecular weight of 160.6 . The compound appears as a white to yellow to brown powder or crystals .

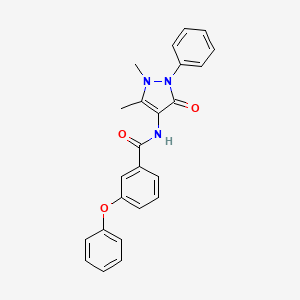

Molecular Structure Analysis

The molecular formula of this compound is C6H9ClN2O . The InChI code is 1S/C6H8N2O.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,7-8H2;1H .Physical And Chemical Properties Analysis

This compound is a white to yellow to brown powder or crystals . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Photocatalytic Removal of Water Pollutants

2,6-Diaminophenol hydrochloride plays a role in the photocatalytic removal of water pollutants like trichlorophenol. Gaya et al. (2010) explored its use in degrading 2,4,6-trichlorophenol using commercial ZnO powder, highlighting its potential in water purification processes (Gaya, Abdullah, Hussein, & Zainal, 2010).

Adsorption Studies

Liu et al. (2010) conducted adsorption isotherm studies involving substituted phenols, including 2,4,6-trichlorophenol, on activated carbon fibers. This research indicates the relevance of this compound in understanding the adsorption behaviors of phenolic compounds (Qing-song Liu et al., 2010).

Anaerobic Transformation and Toxicity Studies

The anaerobic transformation and toxicity of trichlorophenols, which can be linked to compounds like this compound, were studied by Madsen and Aamand (1992). Their work contributes to the understanding of the environmental impact and microbial interaction with such compounds (Madsen & Aamand, 1992).

Environmental Impact Assessments

Jin et al. (2012) evaluated the predicted no-effect concentrations of trichlorophenol in aquatic environments. Research like this is crucial for assessing the environmental impact and regulatory limits of phenolic compounds, including those related to this compound (Xiaowei Jin et al., 2012).

Free Radical Contribution to Decomposition

Benítez et al. (2000) investigated how free radicals contribute to the decomposition of chlorophenols in advanced oxidation processes. This research is important for understanding the chemical behavior of related compounds in environmental contexts (Benítez, Beltrán-Heredia, Acero, & Rubio, 2000).

Electrochemical Detection of Environmental Toxicants

Buledi et al. (2021) developed an electrochemical sensor for detecting trichlorophenol, which is relevant for monitoring water quality and environmental health, showcasing potential applications of similar compounds in sensing technologies (Buledi et al., 2021).

Catalytic Degradation under Visible Light

Lin et al. (2018) studied the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide, demonstrating the potential for this compound to play a role in similar light-driven degradation processes (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Enantioselective Aziridination

Gillespie et al. (2002) explored the use of copper complexes of biaryl Schiff bases, including those derived from this compound, in enantioselective aziridination, contributing to the field of asymmetric synthesis (Gillespie et al., 2002).

High-temperature Oxidation Studies

The study of dioxin formation from the high-temperature oxidation of chlorophenol by Evans and Dellinger (2005) provides insights into the thermal degradation processes relevant to this compound and related compounds (Evans & Dellinger, 2005).

Gas Separation Applications

Alaslai et al. (2016) researched the use of hydroxyl-diamine-based polyimides for CO2/CH4 separation, indicating potential applications of similar compounds in gas separation technologies (Alaslai, Ghanem, Alghunaimi, Litwiller, & Pinnau, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,6-diaminophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLSWWMGOLUCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2971457.png)

![(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971463.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2971464.png)

![2-(2,4-dimethylphenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971468.png)

![2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2971469.png)